3-(Ethylsulfonyl)-4-methylaniline
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Overview
Description
3-(Ethylsulfonyl)-4-methylaniline is an organic compound with the molecular formula C9H13NO2S It is a derivative of aniline, where the aniline ring is substituted with an ethylsulfonyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-methylaniline typically involves the sulfonation of 4-methylaniline followed by the introduction of the ethyl group. One common method involves the reaction of 4-methylaniline with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-4-methylaniline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The ethylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-4-methylaniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Methylaniline: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(Ethylsulfonyl)aniline: Similar but without the methyl group at the fourth position
Uniqueness
3-(Ethylsulfonyl)-4-methylaniline is unique due to the presence of both the ethylsulfonyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-ethylsulfonyl-4-methylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 |
InChI Key |
MLLRFNXNJPBWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)N)C |
Origin of Product |
United States |
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